5-Methoxysterigmatocystin

概要

説明

5-Methoxysterigmatocystin: is a mycotoxin produced by certain species of the Aspergillus genus. It is structurally related to sterigmatocystin and is known for its cytotoxic and genotoxic properties. This compound has been found in various environments, including indoor occupational and living areas, primarily through inhalation of contaminated dust .

準備方法

Synthetic Routes and Reaction Conditions: 5-Methoxysterigmatocystin can be synthesized through microbial fermentation. The mycotoxin is isolated from the mycelium of Aspergillus species. The fermentation process involves cultivating the fungus under specific conditions to produce the desired compound .

Industrial Production Methods: the compound can be produced in laboratory settings for research purposes through controlled fermentation processes .

化学反応の分析

Types of Reactions: 5-Methoxysterigmatocystin undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deoxygenated products .

科学的研究の応用

Biological Effects

Cytotoxicity and Genotoxicity

Research indicates that 5-methoxysterigmatocystin exhibits significant cytotoxic effects in various cell lines, including HepG2 (liver cancer) and A549 (lung cancer) cells. A study found that this compound was approximately ten times more cytotoxic than its parent compound, sterigmatocystin, in these cell lines. The mechanism of action involves the induction of DNA damage, characterized by both single and double-strand breaks, which activate checkpoint proteins such as Chk2 .

Table 1: Cytotoxic Effects of this compound

| Cell Line | IC50 (µM) | Cytotoxicity Comparison to Sterigmatocystin |

|---|---|---|

| HepG2 | 3-12 | 10-fold higher than sterigmatocystin |

| A549 | 50-90 | 10-fold higher than sterigmatocystin |

Metabolic Pathways

The metabolic detoxification of this compound has been studied extensively. It is primarily metabolized by cytochrome P450 enzymes in airway epithelial cells. The major metabolites include hydroxy-nor-methoxy-sterigmatocystin and glucuronides of the parent compound. Notably, exposure to this mycotoxin induces the expression of CYP1A1 mRNA in porcine tracheal epithelial cells, indicating an adaptive response to its presence .

Table 2: Metabolites of this compound

| Metabolite | Enzyme Involved |

|---|---|

| Hydroxy-nor-methoxy-sterigmatocystin | CYP1A1 |

| Monohydroxy-methoxy-sterigmatocystin | CYP1A2 |

| Glucuronide Conjugates | UDP-glucuronosyltransferases |

Implications for Health

Toxicological Assessments

The health implications of exposure to this compound are significant, particularly regarding inhalation exposure from bioaerosols. Studies have shown that this mycotoxin can induce pro-inflammatory cytokine responses and DNA damage in lung tissues, which may contribute to carcinogenic processes .

Case Studies

- Inhalation Toxicity Study : In a controlled study on Wistar rats, intratracheal instillation of this compound resulted in elevated levels of albumin and pro-inflammatory cytokines in bronchoalveolar lavage fluid (BALF), indicating lung injury and inflammation .

- Combined Toxicity Assessment : Research assessing the combined effects of sterigmatocystin and this compound demonstrated that their interaction could lead to additive or antagonistic effects on cytotoxicity and genotoxicity, emphasizing the need for further exploration of their combined health impacts .

作用機序

The mechanism of action of 5-Methoxysterigmatocystin involves its interaction with cellular DNA, leading to DNA strand breaks and activation of checkpoint proteins such as Chk2. This activation can result in cell cycle arrest, apoptosis, or carcinogenesis, depending on the extent of DNA damage . The compound’s cytotoxic and genotoxic effects are mediated through its ability to induce both single and double DNA strand breaks .

類似化合物との比較

Sterigmatocystin: Structurally related and also produced by Aspergillus species.

Aflatoxins: Another group of mycotoxins produced by Aspergillus species.

Uniqueness: 5-Methoxysterigmatocystin is unique due to its higher cytotoxicity compared to sterigmatocystin. It is also more potent in inducing DNA damage, particularly double-strand breaks, which makes it a valuable compound for studying genotoxicity and DNA repair mechanisms .

生物活性

5-Methoxysterigmatocystin (5-M-STC) is a mycotoxin derived from the fungal species Aspergillus and is structurally related to sterigmatocystin (STC). This compound has garnered attention due to its significant biological activities, particularly its cytotoxic and genotoxic properties. This article delves into the biological activity of 5-M-STC, highlighting its effects on various cell lines, mechanisms of action, and potential implications for human health.

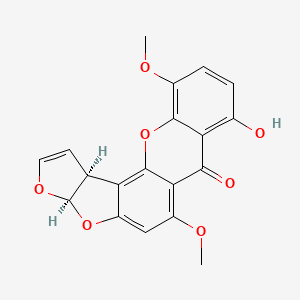

Chemical Structure and Properties

This compound is characterized by the addition of a methoxy group to the sterigmatocystin structure. This modification enhances its biological activity, making it approximately 10-fold more cytotoxic than STC in certain cell lines, such as HepG2 and A549 cells . The presence of the methoxy group increases the electron-donating capacity of the molecule, which may improve its bioavailability and interaction with cellular components.

Cytotoxic Effects

Research indicates that 5-M-STC exhibits significant cytotoxic effects across various concentrations. In a study involving HepG2 and A549 cell lines, 5-M-STC demonstrated a higher cytotoxic potential compared to STC when assessed using the MTT assay. The half maximal inhibitory concentration (IC50) values for 5-M-STC were found to be substantially lower than those for STC, indicating its potency .

| Compound | IC50 (HepG2) | IC50 (A549) |

|---|---|---|

| This compound | 3-12 µM | 50-90 µM |

| Sterigmatocystin | 50-90 µM | 3-12 µM |

Genotoxic Effects

Both 5-M-STC and STC are genotoxic, capable of inducing DNA damage in treated cells. The alkaline comet assay revealed that these mycotoxins induce both single-strand and double-strand breaks in DNA, activating checkpoint proteins such as Chk2 but not FANCD2. Notably, while 5-M-STC was less genotoxic than STC when applied individually, combinations of both toxins resulted in additive effects on DNA damage .

The mechanisms underlying the biological activity of 5-M-STC involve several pathways:

- DNA Damage Response : Exposure to 5-M-STC leads to the phosphorylation of Chk2, which plays a critical role in the cellular response to DNA damage. This activation suggests that cells may enter a state of checkpoint adaptation or apoptosis depending on the concentration and duration of exposure .

- Cell Cycle Regulation : The presence of these mycotoxins alters the expression of cyclins and cyclin-dependent kinases, impacting cell cycle progression. This disruption can lead to uncontrolled cell proliferation, contributing to carcinogenesis under prolonged exposure conditions .

Case Studies and Research Findings

- In Vitro Studies : Various studies have demonstrated the cytotoxicity and genotoxicity of 5-M-STC in vitro. For instance, one study showed that low concentrations of both mycotoxins led to increased lactate dehydrogenase (LDH) activity in bronchoalveolar lavage fluid from treated rats, indicating cellular damage .

- Combination Effects : Research has also focused on the effects of combined exposure to STC and 5-M-STC. Results indicated that while individual treatments were effective at inducing DNA damage, their combination did not significantly enhance this effect beyond what was observed with STC alone .

Implications for Human Health

The implications of these findings are significant given the potential exposure to mycotoxins like 5-M-STC through contaminated food sources or environmental factors. Understanding the biological activity of this compound is crucial for assessing risks associated with exposure and for developing strategies for mitigation.

特性

IUPAC Name |

(3S,7R)-15-hydroxy-11,18-dimethoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,4,9,11,14,16,18-heptaen-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O7/c1-22-10-4-3-9(20)14-16(21)15-11(23-2)7-12-13(18(15)26-17(10)14)8-5-6-24-19(8)25-12/h3-8,19-20H,1-2H3/t8-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVRUNWFPOWIBDY-WPCRTTGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)O)C(=O)C3=C(C=C4C(=C3O2)C5C=COC5O4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C(=C(C=C1)O)C(=O)C3=C(C=C4C(=C3O2)[C@@H]5C=CO[C@@H]5O4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101018081 | |

| Record name | 5-Methoxysterigmatocystin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101018081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22897-08-1 | |

| Record name | 5-Methoxysterigmatocystin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22897-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxysterigmatocystin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022897081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxysterigmatocystin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=178249 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methoxysterigmatocystin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101018081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHOXYSTERIGMATOCYSTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QW57FXA2G2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。